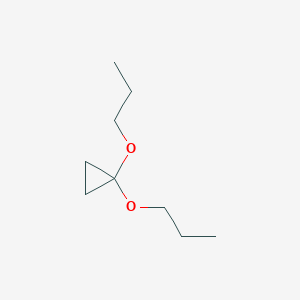

1,1-Dipropoxycyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

61154-40-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,1-dipropoxycyclopropane |

InChI |

InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3 |

InChI Key |

UGSYKMMYUHBASY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1(CC1)OCCC |

Origin of Product |

United States |

Synthesis Methodologies for 1,1 Dipropoxycyclopropane and Analogous Gem Dialkoxycyclopropanes

Direct Cyclopropanation Approaches to Gem-Dialkoxycyclopropanes

Direct cyclopropanation involves the formal [2+1] cycloaddition of a one-carbon unit (a carbene or its equivalent) to a double bond. For the synthesis of gem-dialkoxycyclopropanes, the alkene substrate is typically a ketene (B1206846) acetal (B89532), a class of electron-rich enol ethers. The high reactivity of these substrates is driven by the electron-donating nature of the two alkoxy groups, which facilitates the reaction with electrophilic carbenes. msu.eduresearchgate.net

The core strategy for synthesizing gem-dialkoxycyclopropanes is the reaction of a carbene or a carbenoid with an appropriately substituted enol ether or ketene acetal. msu.edu A variety of methods have been developed to generate the requisite one-carbon reactive intermediate, each with its own scope and limitations. These methods include the use of organozinc reagents, transition metal-catalyzed decomposition of diazo compounds, generation of dihalocarbenes, application of sulfur ylides, and photochemical strategies. rsc.orgnih.govwikipedia.orgwikipedia.org

The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes stereospecifically. researchgate.netnih.gov The reactive species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.orgorganic-chemistry.org This electrophilic carbenoid reacts readily with electron-rich alkenes, such as enol ethers, to yield the corresponding cyclopropane (B1198618) derivative. researchgate.net

The reaction is known for its functional group tolerance and the stereospecific nature of the addition, where the configuration of the alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com A key feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face of the double bond. wikipedia.orgorganic-chemistry.org

Modifications to the original conditions have been developed to enhance reactivity and broaden the scope. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often improves yields and reactivity, especially for less activated alkenes. wikipedia.orgtcichemicals.com Other variations involve replacing the iodide ligand on the zinc with more electron-withdrawing groups, which can facilitate the cyclopropanation of alkenes that lack a directing hydroxyl group. organic-chemistry.org

| Reagent System | Alkene Substrate | Key Features | Product Type |

| CH₂I₂ / Zn-Cu | Enol Ethers / Ketene Acetals | Stereospecific; compatible with many functional groups. researchgate.netwikipedia.org | gem-Dialkoxycyclopropane |

| CH₂I₂ / Et₂Zn (Furukawa) | Enol Ethers / Ketene Acetals | Increased reactivity over classic Zn-Cu couple. wikipedia.orgtcichemicals.com | gem-Dialkoxycyclopropane |

One of the most effective and versatile strategies for cyclopropane synthesis is the transition-metal-catalyzed decomposition of diazo compounds in the presence of an alkene. wikipedia.orgresearchgate.netnih.gov Catalysts based on rhodium, copper, and cobalt are commonly employed to generate a metal-carbene intermediate. wikipedia.orgnih.gov This electrophilic carbene is then transferred to the alkene substrate. researchgate.net

The mechanism involves the initial reaction of the diazo compound, such as ethyl diazoacetate or diazomethane, with the metal catalyst to form a metal-carbene complex, with the concomitant expulsion of stable nitrogen gas. wikipedia.org This intermediate then reacts with the alkene in a concerted, though sometimes asynchronous, process to form the cyclopropane ring, regenerating the catalyst for the next cycle. nih.gov

This methodology is applicable to a wide range of olefin substrates, including the electron-rich ketene acetals required for the synthesis of gem-dialkoxycyclopropanes. msu.edu Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for these transformations. wikipedia.orgbeilstein-journals.org The choice of metal and the ligands associated with it can significantly influence the reactivity and selectivity of the reaction, including enantioselectivity when chiral ligands are used. nih.govrsc.org

Research has shown that Fischer carbene complexes can also react with ketene acetals to produce cyclopropanone (B1606653) acetals in moderate to excellent yields, particularly when conducted under a carbon monoxide atmosphere. msu.edu The steric properties of the alkoxy groups on the Fischer carbene can influence the reaction pathway, favoring cyclopropanation over other potential side reactions. msu.edu

| Catalyst | Diazo Compound | Alkene Substrate | Key Features | Product Type |

| Rhodium(II) complexes | Diazoacetates, Diazomalonates | Ketene Acetals | High efficiency, broad scope, tunable selectivity. wikipedia.orgnih.gov | Substituted gem-Dialkoxycyclopropane |

| Copper(I/II) complexes | Diazoacetates | Ketene Acetals | Classic method, cost-effective. researchgate.netacs.org | Substituted gem-Dialkoxycyclopropane |

| Cobalt(II) complexes | Diazomalonates | Alkenes | Can operate via a stepwise radical mechanism. researchgate.net | Substituted gem-Dialkoxycyclopropane |

| Fischer Carbene Complexes | (none) | Ketene Acetals | Yields depend on carbene structure and atmosphere (CO). msu.edu | Substituted gem-Dialkoxycyclopropane |

Gem-dihalocyclopropanes are valuable synthetic intermediates that can be prepared by the addition of a dihalocarbene to an alkene. nih.govresearchgate.net Dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂) are the most common dihalocarbenes used. wikipedia.org A standard method for generating dichlorocarbene in situ is the alpha-elimination of hydrogen chloride from chloroform (B151607) (CHCl₃) using a strong base, often under phase-transfer catalysis conditions. nih.govlibretexts.org

The highly electrophilic dihalocarbene readily adds to the double bond of alkenes, including electron-rich substrates like enol ethers and ketene acetals, to form the corresponding 1,1-dihalo-2,2-dialkoxycyclopropane. bohrium.com The reaction is typically stereospecific, with the geometry of the starting alkene being preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com Alternative reagents for generating dichlorocarbene include the thermal decarboxylation of sodium trichloroacetate (B1195264) and the use of dichloromethyl(diaryl)sulfonium salts. nih.gov These methods provide access to gem-dichlorocyclopropanes, which can be further functionalized if desired. nih.gov

| Carbene | Precursor | Base/Conditions | Substrate | Product |

| :CCl₂ | Chloroform (CHCl₃) | 50% aq. NaOH, Phase-Transfer Catalyst | Ketene Acetal | 1,1-Dichloro-2,2-dialkoxycyclopropane |

| :CBr₂ | Bromoform (CHBr₃) | Potassium tert-butoxide | Enol Ether | 1,1-Dibromo-2-alkoxycyclopropane |

| :CCl₂ | Sodium trichloroacetate | Thermal decarboxylation | Ketene Acetal | 1,1-Dichloro-2,2-dialkoxycyclopropane |

| :CCl₂ | Dichloromethyl(diaryl)sulfonium salt | DIPEA | Alkene | gem-Dichlorocyclopropane nih.gov |

The Johnson-Corey-Chaykovsky reaction is a powerful method for synthesizing three-membered rings, including epoxides, aziridines, and cyclopropanes. wikipedia.orgalfa-chemistry.com The reaction involves the addition of a sulfur ylide to an electrophilic double bond. adichemistry.com For cyclopropanation, the typical substrate is an α,β-unsaturated carbonyl compound (an enone). organic-chemistry.org The reaction proceeds via a conjugate (1,4-) addition of the ylide to the enone, forming a stabilized enolate intermediate. adichemistry.comorganic-chemistry.org This is followed by an intramolecular nucleophilic attack, where the enolate displaces the sulfide (B99878) or sulfoxide (B87167) leaving group to close the three-membered ring. adichemistry.com

The most common ylides for this purpose are dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent) and dimethylsulfonium methylide. adichemistry.comorganic-chemistry.org While highly effective for electron-deficient alkenes like enones, the application of this methodology to simple, electron-rich alkenes such as enol ethers for direct cyclopropanation is not the standard application of this reaction. The mechanism relies on the conjugate addition to form a stabilized intermediate, a pathway not available to unactivated or electron-rich double bonds. adichemistry.comorganic-chemistry.org Therefore, this method is primarily suited for substrates that can act as Michael acceptors. adichemistry.com

| Ylide Reagent | Substrate Type | Mechanism | Product |

| Dimethyloxosulfonium methylide | α,β-Unsaturated Carbonyls (Enones) | 1,4-Conjugate addition followed by ring closure. adichemistry.comorganic-chemistry.org | Cyclopropane |

| Dimethylsulfonium methylide | Ketones, Aldehydes | 1,2-Addition to carbonyl | Epoxide |

A modern, catalyst- and diazo-free approach to cyclopropanation involves the photochemical generation of carbene intermediates. nih.govscispace.com Specifically, nucleophilic siloxy carbenes can be generated from stable acyl silane (B1218182) precursors upon irradiation with visible light. rsc.orgnih.gov The photochemical process induces a 1,2-silyl shift (a Brook-type rearrangement) to form the highly reactive siloxy carbene intermediate. rsc.org

These photochemically generated nucleophilic carbenes can participate in [2+1] cycloaddition reactions with olefins to form cyclopropane derivatives. nih.govscispace.com This strategy has been successfully applied in both intermolecular and intramolecular contexts. chemrxiv.org The reaction can provide access to unique cyclopropanol (B106826) derivatives, which are valuable intermediates for further chemical transformations. rsc.org The efficiency of the cycloaddition can be dependent on the electronic properties of the alkene, with electron-withdrawing groups on the alkene substrate often being required to lower its LUMO energy for effective interaction with the carbene's HOMO. rsc.org This method represents a valuable alternative to traditional strategies, avoiding the use of potentially hazardous diazo compounds and expensive metal catalysts. nih.govscispace.com

| Carbene Type | Precursor | Generation Method | Substrate | Key Feature |

| Siloxy Carbene | Acyl Silane | Visible Light Irradiation (e.g., 427 nm LED). nih.govchemrxiv.org | Activated Alkenes | Catalyst- and diazo-free method. rsc.orgscispace.com |

Zirconium-Mediated Cyclopropanation

Zirconium-mediated cyclopropanation represents a significant method for the formation of cyclopropane rings. This approach often involves the use of zirconocene (B1252598) complexes, which can react with alkenes and a one-carbon component to yield the desired cyclopropane. While specific examples detailing the synthesis of 1,1-dipropoxycyclopropane using this method are not extensively documented, the general mechanism provides a plausible route.

The process typically begins with the formation of a zirconocene-alkene complex. Subsequent reaction with a carbene equivalent or a related one-carbon species leads to the formation of a metallacyclobutane intermediate. Reductive elimination from this intermediate then furnishes the cyclopropane ring. For the synthesis of gem-dialkoxycyclopropanes, a ketene acetal could potentially serve as the alkene component.

Key Features of Zirconium-Mediated Cyclopropanation:

| Feature | Description |

|---|---|

| Reagents | Typically involves zirconocene dichloride (Cp2ZrCl2) and a reducing agent (e.g., n-BuLi) to form the active zirconocene species. |

| Substrate Scope | Applicable to a range of alkenes, with potential for extension to ketene acetals for the synthesis of gem-dialkoxycyclopropanes. |

| Mechanism | Proceeds through a zirconacyclopropane or zirconacyclobutane intermediate. |

Michael-Initiated Ring Closure (MIRC) Strategies

Michael-Initiated Ring Closure (MIRC) is a powerful and versatile strategy for the synthesis of cyclopropanes, including those with geminal dialkoxy substitution patterns. rsc.orgresearchgate.net This method involves the conjugate addition of a nucleophile to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org

For the synthesis of a precursor to this compound, a suitable Michael acceptor would be an alkylidene malonate bearing a leaving group. The nucleophile could be a propoxide source, or the alkoxy groups could be introduced in a subsequent step. The reaction mechanism generally proceeds as follows:

Michael Addition: A nucleophile adds to the β-position of the Michael acceptor.

Enolate Formation: An enolate intermediate is formed.

Intramolecular Cyclization: The enolate attacks a carbon atom bearing a leaving group in a 3-exo-tet cyclization, forming the cyclopropane ring.

This approach has been successfully employed for the synthesis of a variety of highly functionalized cyclopropanes. nih.gov

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods for the synthesis of cyclopropanes has been a major focus in organic chemistry, owing to the importance of chiral cyclopropane-containing molecules in medicinal chemistry and natural product synthesis. rsc.orgnih.gov These approaches aim to control the relative and absolute stereochemistry of the newly formed stereocenters on the cyclopropane ring.

Diastereoselective Synthesis: Diastereoselectivity in cyclopropanation reactions can often be controlled by the existing stereochemistry of the substrates or by the use of specific reagents and catalysts that favor the formation of one diastereomer over another. For instance, in MIRC reactions, the stereochemical outcome can be influenced by the geometry of the enolate intermediate and the steric interactions during the ring-closing step.

Enantioselective Synthesis: Enantioselective approaches typically involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. wiley-vch.de In the context of synthesizing chiral gem-dialkoxycyclopropanes, several strategies could be envisioned:

Catalytic Asymmetric Cyclopropanation: This involves the use of a chiral transition metal catalyst, such as those based on rhodium, copper, or palladium, to catalyze the reaction between a diazo compound and an alkene. chemrxiv.orgchemrxiv.org While diazo compounds are common, other carbene precursors can also be used.

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate, directing the cyclopropanation reaction to occur from a specific face of the molecule. The auxiliary is then removed in a subsequent step.

Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphines, can be used to catalyze enantioselective MIRC reactions, leading to the formation of optically active cyclopropanes.

The table below summarizes some catalysts used in the enantioselective synthesis of cyclopropane derivatives, which could be adapted for gem-dialkoxycyclopropanes.

| Catalyst Type | Metal Center | Typical Ligand | Reaction Type |

|---|---|---|---|

| Dirhodium Paddlewheel | Rhodium (II) | Chiral Carboxamidates/Carboxylates | Carbene transfer from diazo compounds |

| Copper-BOX/PyBox | Copper (I/II) | Bis(oxazoline)/Pyridine(oxazoline) | Carbene/nitrene transfer |

| Palladium-Phosphine | Palladium (0/II) | Chiral Phosphines | Cycloadditions/Coupling Reactions chemrxiv.orgchemrxiv.org |

Synthesis through Transformation of Existing Cyclopropane Scaffolds

An alternative to constructing the cyclopropane ring from acyclic precursors is to modify an existing cyclopropane scaffold. This approach can be particularly useful when appropriately functionalized cyclopropanes are readily available.

Derivatization of Functionalized Cyclopropanes

A common strategy involves the use of cyclopropane-1,1-dicarboxylates as starting materials. mdpi.comdocumentsdelivered.com These compounds can be synthesized through various methods, including the reaction of malonic esters with 1,2-dihaloethanes. The geminal ester groups can then be transformed into the desired dipropoxy groups through a two-step process:

Reduction: The diester is reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).

Etherification: The resulting diol is then etherified to form the dipropoxy ether. This can be achieved through a Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base (e.g., sodium hydride) and then reacted with a propyl halide (e.g., 1-bromopropane).

This synthetic route offers a reliable and often high-yielding pathway to this compound and its analogs.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grthermofisher.commdpi.commdpi.comustc.edu.cn While more commonly applied to sp²-hybridized carbons, these methods can also be used to functionalize cyclopropane rings.

For the synthesis of this compound, one could envision a scenario where a dihalogenated cyclopropane, such as 1,1-dibromocyclopropane, undergoes a double Buchwald-Hartwig-type C-O coupling reaction with propanol (B110389). This would require a suitable palladium or copper catalyst and a carefully chosen ligand to facilitate the challenging C(sp³)-O bond formation.

Alternatively, metal-catalyzed reactions could be employed to synthesize a functionalized cyclopropane precursor, which is then converted to the target molecule as described in the derivatization section. For instance, a metal-catalyzed cyclopropanation could be used to generate the initial cyclopropane ring, which is then further functionalized. Intramolecular cyclizations mediated by metal catalysts also present a viable route to fused cyclopropane systems. thieme-connect.de

Advanced Spectroscopic and Computational Analysis of 1,1 Dipropoxycyclopropane Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,1-dipropoxycyclopropane, from its atomic connectivity and three-dimensional shape to its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Chemical Shifts, Coupling Constants, C Satellite NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the cyclopropyl (B3062369) and propoxy groups. The four protons on the cyclopropane (B1198618) ring (at C2 and C3) are diastereotopic and would appear as a complex multiplet pattern in the highly shielded region of the spectrum, typically between 0.2 and 0.8 ppm. This upfield shift is a characteristic feature of cyclopropanes, attributed to the ring current effect of the strained three-membered ring. docbrown.infoacs.org The propoxy groups would exhibit three sets of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the oxygen (OCH₂).

¹³C NMR: The carbon-13 NMR spectrum would show a unique, highly shielded signal for the methylene carbons of the cyclopropane ring (C2 and C3). The quaternary carbon (C1), being bonded to two electronegative oxygen atoms, would be significantly deshielded and appear further downfield. For the parent cyclopropane, the carbon signal appears at -2.7 ppm, but substitution dramatically shifts this value. docbrown.info The three distinct carbon environments of the propoxy chains would also be readily identifiable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons within the propoxy chains and within the complex cyclopropyl multiplet. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

Coupling Constants: The geminal (²JHH), cis (³JHH), and trans (³JHH) coupling constants between the cyclopropyl protons provide critical information about the ring's geometry. chemicalbook.com Typically, Jcis is larger than Jtrans in cyclopropane systems. The one-bond carbon-proton coupling constant (¹JCH) for cyclopropane rings is characteristically high (around 160 Hz) due to the increased s-character of the C-H bonds. chemicalbook.com

Carbon Satellite NMR: Analysis of ¹³C satellites in the ¹H NMR spectrum can provide valuable information about ¹JCC coupling constants, offering further insight into the bonding and hybridization within the strained cyclopropane ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | C2-H, C3-H | 0.2 - 0.8 | Complex Multiplet | Characteristic upfield shift due to ring strain and anisotropy. |

| ¹H | O-CH₂- | 3.4 - 3.7 | Triplet | Typical for methylene group adjacent to an ether oxygen. |

| ¹H | -CH₂- | 1.5 - 1.8 | Sextet | Standard range for an aliphatic methylene group. |

| ¹H | -CH₃ | 0.8 - 1.0 | Triplet | Typical for a terminal methyl group. |

| ¹³C | C1 | 50 - 65 | Singlet | Deshielded due to two adjacent oxygen atoms. |

| ¹³C | C2, C3 | 5 - 15 | Triplet | Shielded cyclopropyl methylene carbons. |

| ¹³C | O-CH₂- | 65 - 75 | Triplet | Standard chemical shift for an ether methylene carbon. |

| ¹³C | -CH₂- | 20 - 25 | Triplet | Aliphatic methylene carbon. |

| ¹³C | -CH₃ | 10 - 15 | Quartet | Terminal methyl carbon. |

Vibrational and Electronic Spectroscopy (IR, UV, Raman, VCD, ROA)

Vibrational and electronic spectroscopy techniques probe the energy levels of molecular bonds and electronic states.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would be dominated by the vibrational modes of the propoxy and cyclopropyl groups. nih.govyoutube.com Key IR absorptions would include C-H stretching vibrations of the cyclopropane ring (around 3000-3100 cm⁻¹) and the propoxy groups (2850-3000 cm⁻¹). A strong C-O stretching band, characteristic of ethers, would be prominent around 1050-1150 cm⁻¹. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the C-C bonds within the cyclopropane ring. encyclopedia.publongdom.org Because molecular symmetry dictates which vibrations are IR or Raman active, these two techniques provide complementary information. nih.gov

UV Spectroscopy: Simple dialkoxycyclopropanes are not expected to have strong chromophores and would likely show only weak, end-on absorptions in the far UV region.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): For chiral derivatives of this compound, VCD and ROA would be powerful techniques for determining the absolute configuration. These methods measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized light by chiral molecules, providing a unique spectroscopic fingerprint of the molecule's stereochemistry.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Cyclopropane Ring | 3000 - 3100 | IR, Raman |

| C-H Stretch | Propoxy Alkyl Chain | 2850 - 3000 | IR, Raman |

| C-O Stretch | Ether Linkage | 1050 - 1150 | IR (Strong) |

| CH₂ Scissoring | Alkyl Chain | ~1470 | IR, Raman |

| C-C Stretch | Cyclopropane Ring | 1000 - 1200 | Raman (Strong) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is critical for structural elucidation. libretexts.org Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgmiamioh.edu Therefore, expected fragments would correspond to the loss of a propyl group ([M-43]⁺), a propoxy group ([M-59]⁺), or larger fragments resulting from ring-opening mechanisms. The relative abundance of these fragments helps to piece together the molecular structure. youtube.comresearchgate.net

X-ray Crystallography for Solid-State Structure and Stereochemistry

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state. researchgate.netresearchgate.net This technique can unambiguously establish bond lengths, bond angles, and the conformation of the molecule. For chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry. The analysis would reveal the exact geometry of the strained cyclopropane ring and the orientation of the two propoxy substituents. nih.gov

Theoretical and Computational Studies

Theoretical calculations are essential for complementing experimental data, predicting molecular properties, and understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations and High-Level ab initio Methods

Computational chemistry provides profound insights into molecular structure and properties.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to predict the equilibrium geometry, vibrational frequencies, and NMR chemical shifts of organic molecules. researchgate.netnih.gov A DFT calculation on this compound would yield optimized bond lengths and angles, providing a theoretical model of its structure. smu.edu These calculations can also predict the IR and Raman spectra, which aids in the assignment of experimental vibrational bands. Furthermore, DFT can be used to calculate NMR shielding tensors, which can then be converted to chemical shifts for comparison with experimental spectra. acs.orgdntb.gov.ua

High-Level ab initio Methods: More computationally intensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide even more accurate predictions of molecular geometries and energies. smu.edu These high-level calculations are particularly useful for studying the subtle electronic effects and strain energy associated with the cyclopropane ring, offering a deeper understanding of its structure and stability. dntb.gov.ua

Elucidation of Electronic Structure and Bonding Properties

The electronic structure and bonding of this compound are fundamentally dictated by the unique nature of the cyclopropane ring. Theoretical models such as the Coulson-Moffitt and Walsh models are employed to describe the bonding in cyclopropane, highlighting the concept of "bent bonds" where the C-C bonds possess significant p-character and are located outside the internuclear axes researchgate.net. This feature imparts a degree of unsaturation to the cyclopropane ring, influencing its reactivity.

The presence of two propoxy groups at the C1 position significantly alters the electronic landscape of the parent cyclopropane molecule. The oxygen atoms, being highly electronegative, exert a strong inductive effect. Concurrently, the lone pairs on the oxygen atoms can participate in p-conjugation with the cyclopropane ring orbitals. This interplay between inductive and resonance effects is crucial in determining the bond lengths and angles within the cyclopropane ring. Generally, p-donating substituents can influence the geometry of the cyclopropane ring, although the inductive effects of the heteroatom can sometimes interfere with p-conjugation researchgate.net.

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are invaluable for quantifying these electronic effects. By performing geometry optimizations and population analyses (such as Natural Bond Orbital analysis), it is possible to obtain detailed information on bond orders, atomic charges, and orbital interactions. These calculations would likely reveal a polarization of the C1-C2 and C1-C3 bonds due to the electronegative oxygen atoms, and potentially a slight lengthening of these bonds accompanied by a shortening of the distal C2-C3 bond, depending on the balance of inductive and conjugative effects.

Table 1: Predicted Effects of Propoxy Substitution on Cyclopropane Ring Geometry

| Parameter | Change upon Dipropoxy Substitution (Predicted) | Rationale |

| C1-C2 Bond Length | Lengthening | Inductive withdrawal by oxygen and potential steric repulsion. |

| C1-C3 Bond Length | Lengthening | Inductive withdrawal by oxygen and potential steric repulsion. |

| C2-C3 Bond Length | Shortening | Compensation for the weakening of adjacent bonds. |

| C2-C1-C3 Angle | Decrease | Increased p-character in the exocyclic C-O bonds. |

Mechanistic Investigations and Transition State Analysis

Computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound derivatives. Given the strained nature of the three-membered ring, many reactions of cyclopropanes involve ring-opening. The presence of the two alkoxy groups at a single carbon atom makes this compound an acetal (B89532), suggesting that its reactivity will be dominated by acid-catalyzed ring-opening reactions.

Mechanistic investigations would typically involve locating the transition state (TS) structures for proposed reaction pathways. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Quantum mechanical methods, such as DFT, are used to optimize the geometry of the transition state and calculate its energy. The identification of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms the structure as a true transition state.

For the acid-catalyzed hydrolysis of this compound, a plausible mechanism would involve protonation of one of the oxygen atoms, followed by ring-opening to form a stabilized carbocation intermediate. This intermediate would then be attacked by a nucleophile (e.g., water). Computational studies can map out the entire potential energy surface for this process, calculating the activation energies for each step and identifying the rate-determining step.

Table 2: Key Computational Steps in a Mechanistic Investigation

| Computational Task | Purpose | Expected Outcome for this compound Hydrolysis |

| Reactant & Product Optimization | Determine the stable geometries and energies of starting materials and products. | Optimized structures of this compound, water, and the ring-opened product. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | Identification of the transition state for the protonation and/or ring-opening step. |

| Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirm that the transition state connects the correct reactants and products. | A reaction path connecting the protonated acetal to the carbocation intermediate. |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be invaluable for the characterization of this compound and its derivatives.

NMR Spectroscopy: The calculation of nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei. The upfield chemical shifts characteristic of cyclopropane protons and carbons would be expected, modulated by the electronic effects of the propoxy groups.

Vibrational Spectroscopy: The calculation of the harmonic vibrational frequencies through the second derivatives of the energy with respect to the atomic coordinates can generate theoretical infrared (IR) and Raman spectra. These calculations can help in assigning the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecular structure and bonding. Specific vibrational modes associated with the cyclopropane ring stretches and bends, as well as the C-O stretches of the propoxy groups, would be of particular interest.

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Parameter | Key Influencing Factors |

| ¹H NMR | Upfield shifts for cyclopropyl protons | Ring current effect of the cyclopropane ring, deshielding from oxygen atoms. |

| ¹³C NMR | Upfield shift for C2 and C3, downfield shift for C1 | Ring strain, deshielding effect of the two attached oxygen atoms on C1. |

| IR Spectroscopy | C-H stretching frequencies, C-O stretching frequencies, ring deformation modes | Strength of the C-H and C-O bonds, rigidity of the cyclopropane ring. |

Conformational Landscape and Energetics

Computational methods can be used to explore this conformational space. A systematic search or a more sophisticated method like molecular dynamics can be employed to identify the various possible conformers. The geometries of these conformers are then optimized, and their relative energies are calculated to determine their thermodynamic stability. The energy difference between conformers is a key factor in determining their relative populations at a given temperature, which can be estimated using the Boltzmann distribution. Steric interactions between the two propoxy groups and between the propoxy groups and the cyclopropane ring will be the primary determinants of the relative energies of the different conformers.

Table 4: Factors Influencing the Conformational Stability of this compound

| Interaction | Description | Expected Effect on Stability |

| Steric Hindrance | Repulsive interactions between the bulky propoxy groups. | Conformations that minimize the proximity of the propoxy groups will be favored. |

| Gauche Interactions | Steric interactions between atoms or groups in a gauche arrangement along a C-C or C-O bond. | Can destabilize certain conformations. |

| Dipole-Dipole Interactions | Interactions between the dipoles of the C-O bonds. | Can either stabilize or destabilize conformers depending on the relative orientation of the dipoles. |

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound in a solution environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can provide insights into solvation effects, conformational dynamics in solution, and transport properties.

In an MD simulation, the forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the exploration of the conformational landscape in the context of a solvent, which can be significantly different from the gas phase due to solute-solvent interactions.

For this compound, MD simulations in a solvent like water or a non-polar organic solvent would reveal how the solvent molecules arrange themselves around the solute (solvation shell structure). It would also show the dynamics of the conformational changes of the propoxy groups, including the rates of interconversion between different conformers. Furthermore, properties such as the diffusion coefficient of this compound in the solvent can be calculated from the simulation trajectory, providing information about its mobility in solution. These simulations can be particularly useful in understanding how the solvent environment influences the accessibility of the reactive sites on the molecule, thereby affecting its chemical reactivity.

Synthetic Utility and Transformative Applications of 1,1 Dipropoxycyclopropane and Cyclopropane Acetals As Chemical Building Blocks

Construction of Complex Organic Architectures

The unique structural and electronic properties of 1,1-dipropoxycyclopropane make it a valuable precursor for the construction of intricate molecular structures. The inherent ring strain of the cyclopropane (B1198618) core, coupled with the stabilizing effect of the geminal alkoxy groups on an adjacent carbocation, facilitates a range of synthetic transformations that allow for the elaboration of complex organic architectures.

Assembly of Functionalized Cyclopropane Systems

While often utilized in ring-opening reactions, this compound can also serve as a scaffold for the synthesis of more complex, functionalized cyclopropane derivatives. The acetal (B89532) functionality can be hydrolyzed to reveal a cyclopropanone (B1606653), a highly reactive intermediate that can be trapped with various nucleophiles to introduce new functional groups onto the three-membered ring. Furthermore, the cyclopropane ring itself can be functionalized through reactions that preserve the core structure. For instance, metal-catalyzed reactions can be employed to introduce substituents at the other positions of the ring, leading to highly substituted cyclopropane systems that are valuable intermediates in natural product synthesis and medicinal chemistry.

| Reagent/Catalyst | Transformation | Product Type |

| Acidic Hydrolysis | Acetal to Ketone | Cyclopropanone |

| Organometallic Reagents | Addition to Cyclopropanone | Tertiary Cyclopropanols |

| Transition Metal Catalysts | C-H Functionalization | Substituted Cyclopropanes |

Synthesis of Spiro- and Fused Bicyclic Cyclopropanes

The reactivity of this compound can be harnessed to construct spirocyclic and fused bicyclic systems containing a cyclopropane ring. Lewis acid-mediated reactions of this compound with suitable bifunctional reagents can initiate a cascade of events, leading to the formation of these complex architectures. For example, reaction with a diol under acidic conditions can lead to the formation of a spirocyclic acetal. Alternatively, intramolecular reactions of derivatives of this compound can be designed to yield fused bicyclic systems. These strategies provide efficient access to structurally diverse and complex molecules that would be challenging to synthesize through other methods.

Access to Diverse Heterocyclic and Carbocyclic Ring Systems

One of the most powerful applications of this compound in organic synthesis is its use as a three-carbon building block for the construction of larger ring systems. The facile ring-opening of the cyclopropane, often promoted by Lewis acids, generates a reactive intermediate that can participate in a variety of cyclization and ring-expansion reactions.

Formation of Five-Membered Heterocycles (e.g., Dihydrofurans, Pyrrolines, Tetrahydro-1,2-oxazines)

The reaction of this compound with various nucleophiles and electrophiles provides a versatile entry into a range of five-membered heterocyclic systems. For instance, treatment with a Lewis acid in the presence of an aldehyde or ketone can lead to the formation of a cyclopropyl (B3062369) cation intermediate, which can then rearrange and cyclize to afford substituted dihydrofurans. Similarly, reactions with imines or their precursors can yield pyrrolidine (B122466) and pyrroline (B1223166) derivatives. The [3+2] cycloaddition of the activated cyclopropane with nitrones is another powerful strategy for the synthesis of tetrahydro-1,2-oxazines.

| Reactant | Catalyst/Conditions | Heterocyclic Product |

| Aldehyde/Ketone | Lewis Acid | Dihydrofuran |

| Imine | Lewis Acid | Pyrrolidine/Pyrroline |

| Nitrone | Lewis Acid | Tetrahydro-1,2-oxazine |

Ring Expansion to Larger Cyclic Systems (e.g., Cyclopentenes, Seven-Membered Rings)

Under thermal or photochemical conditions, or in the presence of specific transition metal catalysts, vinyl-substituted 1,1-dipropoxycyclopropanes can undergo rearrangement reactions to afford larger carbocyclic systems. The well-known vinylcyclopropane-cyclopentene rearrangement provides a powerful method for the construction of five-membered rings. By carefully designing the substrate, this rearrangement can be controlled to produce highly functionalized cyclopentene (B43876) derivatives with excellent stereoselectivity. Furthermore, divinylcyclopropane derivatives can undergo a Cope rearrangement to furnish seven-membered rings, providing a valuable tool for the synthesis of cycloheptadiene systems.

Synthesis of Lactam Derivatives

The synthetic utility of this compound extends to the synthesis of lactams, which are important structural motifs in many biologically active compounds. Ring-opening of the cyclopropane followed by reaction with an amine-containing nucleophile can lead to the formation of an intermediate that, upon cyclization, yields a lactam. For example, reaction with an amino acid derivative can provide access to functionalized γ-lactams. This strategy offers a novel and efficient approach to these important heterocyclic compounds, complementing traditional methods of lactam synthesis.

Chemo-, Regio-, Diastereo-, and Enantioselective Transformations

The strategic functionalization of this compound and its derivatives allows for high levels of selectivity in chemical reactions. The interplay of steric and electronic effects, often guided by chiral catalysts or auxiliaries, enables the precise construction of stereocenters.

Diastereoselective Transformations:

Diastereoselectivity is often achieved in the reactions of substituted cyclopropane acetals. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, which can be conceptually related to functionalized cyclopropane acetals, proceeds with high diastereoselectivity. The rigidity of the cyclopropyl core directs the approach of the reagent, leading to the formation of a single diastereomer of the resulting bicyclopropane. Similarly, vanadium-catalyzed epoxidation of these systems also displays excellent diastereocontrol.

In the context of cycloaddition reactions, donor-acceptor (D-A) cyclopropanes, which are electronically similar to activated cyclopropane acetals, undergo highly diastereoselective [3+2] cycloadditions with various partners. For example, the reaction of D-A cyclopropanes with α,β-unsaturated enamides, promoted by simple bases like NaOH, yields heavily substituted spiro[cyclopentane-1,3'-indoline] derivatives as single diastereomers, even with the creation of up to three adjacent chiral centers.

The diastereoselectivity of such transformations is often influenced by the catalyst and reaction conditions. In the organocatalytic synthesis of spirocyclopropyl pyrazolones from 4-arylidenepyrazol-5-ones and diethyl 2-bromomalonate, the choice of catalyst and solvent system is crucial for achieving high diastereomeric ratios (up to >95:5).

Enantioselective Transformations:

The development of catalytic asymmetric methods has enabled the enantioselective synthesis and transformation of cyclopropane derivatives. Chiral Lewis acids, organocatalysts, and transition metal complexes have been successfully employed to control the stereochemical outcome of reactions involving cyclopropane rings.

A significant area of research has been the catalytic enantioselective ring-opening of cyclopropanes. snnu.edu.cn For donor-acceptor cyclopropanes, chiral Lewis acids can coordinate to the acceptor groups, facilitating a stereocontrolled nucleophilic attack that opens the ring. This strategy has been used to access a wide range of enantioenriched building blocks. While direct enantioselective catalysis on this compound is less documented, the principles established for D-A cyclopropanes provide a framework for potential asymmetric transformations.

The enantioselective cyclopropanation of allylic alcohols using a chiral titanium-TADDOLate complex is another pertinent example. This method allows for the formation of chiral cyclopropyl methanols with high enantioselectivity, demonstrating that external chiral catalysts can effectively control the stereochemistry of cyclopropane ring formation.

Organocatalysis has also emerged as a powerful tool for enantioselective transformations. For example, chiral phosphoric acids can catalyze the formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles, affording 2,3-dihydropyrroles with excellent enantioselectivities. This highlights the potential for using similar catalytic systems to achieve asymmetric reactions with suitably activated cyclopropane acetals.

| Reaction Type | Cyclopropane Substrate | Reactant | Catalyst/Conditions | Product | Selectivity |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | α,β-Unsaturated Enamide | NaOH | Spiro[cyclopentane-1,3'-indoline] | Single Diastereomer |

| Michael/Alkylation Cascade | 4-Arylidenepyrazol-5-one | Diethyl 2-bromomalonate | (DHQ)2AQN | Spirocyclopropyl Pyrazolone | up to >95:5 dr, up to 93% ee |

| Cyclopropanation | Allylic Alcohol | Zn(CH2I)2 | Chiral Titanium-TADDOLate | Cyclopropyl Methanol | High ee |

| Formal [3+2] Cycloaddition | 3-Vinylindole | Azoalkene | Chiral Phosphoric Acid | 2,3-Dihydropyrrole | High ee |

Catalytic Reactions and their Synthetic Scope

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound and related acetals. Lewis acids, transition metals, and organocatalysts can activate the cyclopropane ring, leading to a diverse array of chemical transformations.

Lewis Acid Catalysis:

Lewis acids are commonly used to activate cyclopropanes, particularly those bearing donor and acceptor groups. The Lewis acid coordinates to the acetal oxygen or another electron-donating group, which polarizes the cyclopropane C-C bonds and facilitates ring-opening. This strategy is central to many formal [3+n]-cycloaddition reactions.

For instance, the Sc(OTf)₃-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with thioketenes yields 2-methylidene tetrahydrothiophenes. nih.govresearchgate.net Similarly, reactions with isocyanates, isothiocyanates, and carbodiimides in the presence of Lewis acids like FeCl₃ or Sn(OTf)₂ provide access to various five-membered heterocycles with high regioselectivity. researchgate.net

The reaction of cyclopropanone acetals with alkyl azides in the presence of BF₃·OEt₂ can lead to either N-substituted 2-azetidinones (β-lactams) through ring expansion or ethyl carbamates via rearrangement, showcasing the chemodivergent potential of these substrates under Lewis acid catalysis.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are highly effective in promoting reactions of cyclopropanes. These catalysts can engage in various catalytic cycles involving oxidative addition, insertion, and reductive elimination, leading to unique bond formations.

Palladium-catalyzed reactions of vinylcyclopropanes are well-established, often proceeding through a trimethylenemethane (TMM) intermediate in [3+2] cycloadditions. While this compound itself is not a vinylcyclopropane (B126155), it can be a precursor to such reactive species.

Rhodium and iridium catalysts have also been employed in the ring-opening reactions of vinylcyclopropanes. For example, the cooperative bimetallic catalysis of iridium and copper enables the regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles. researchgate.net

Organocatalysis:

In addition to chiral organocatalysis for asymmetric transformations, achiral organocatalysts can also promote useful reactions of cyclopropanes. As mentioned earlier, simple bases like NaOH can catalyze the cycloaddition of D-A cyclopropanes. Furthermore, N-heterocyclic carbenes (NHCs) in combination with photoredox catalysis have been used for the 1,3-difunctionalization of aryl cyclopropanes through a ring-opening/acylation cascade. mdpi.com

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product Type |

|---|---|---|---|---|

| Lewis Acid | Sc(OTf)₃ | [3+2] Cycloaddition | Donor-Acceptor Cyclopropane | Tetrahydrothiophenes |

| Lewis Acid | BF₃·OEt₂ | Ring Expansion/Rearrangement | Cyclopropanone Acetal | β-Lactams/Carbamates |

| Transition Metal | Iridium/Copper | Ring-Opening/Allylation | Vinylcyclopropane | Allylic Indoles |

| Organocatalyst | N-Heterocyclic Carbene/Photoredox | Ring-Opening/Acylation | Aryl Cyclopropane | 1,3-Difunctionalized Alkanes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.